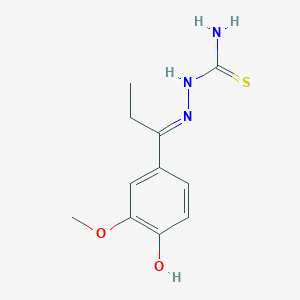

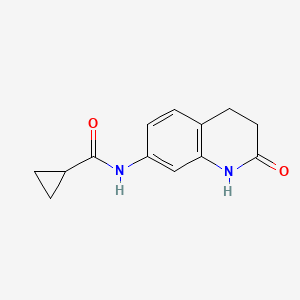

![molecular formula C17H22N2O2 B6075138 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)

2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in various cellular processes, including cell migration, adhesion, and proliferation. Y-27632 has been extensively studied for its potential applications in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology.

Mechanism of Action

2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine works by selectively inhibiting the activity of ROCK, which is involved in the regulation of actin cytoskeleton dynamics. ROCK phosphorylates various downstream targets, including myosin light chain and LIM kinase, which in turn regulate actin cytoskeleton dynamics. By inhibiting ROCK activity, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine disrupts this signaling pathway and leads to a variety of cellular effects.

Biochemical and Physiological Effects

2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including:

- Inhibition of cell migration and invasion

- Promotion of neurite outgrowth and axon regeneration

- Enhancement of the survival of various cell types, including neurons and stem cells

- Inhibition of smooth muscle contraction

- Regulation of blood pressure

- Inhibition of cancer cell growth and metastasis

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is its high selectivity for ROCK. This allows researchers to selectively inhibit ROCK activity without affecting other signaling pathways. Additionally, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is relatively easy to use and has been extensively studied in various cell types and animal models.

However, there are also some limitations to using 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in lab experiments. For example, the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may vary depending on the cell type and experimental conditions used. Additionally, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may have off-target effects at high concentrations, which could lead to unintended cellular effects.

Future Directions

There are many potential future directions for research involving 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine. Some possible areas of investigation include:

- Further characterization of the downstream targets of ROCK and their role in various cellular processes

- Development of more selective ROCK inhibitors with improved pharmacological properties

- Investigation of the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine on other signaling pathways and cellular processes

- Examination of the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in various disease models, including cancer, cardiovascular disease, and neurodegenerative disorders

Conclusion

2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is a selective inhibitor of ROCK that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used as a tool to study the role of ROCK in various cellular processes. While there are some limitations to using 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in lab experiments, it remains a valuable tool for investigating the complex signaling pathways involved in cellular processes.

Synthesis Methods

The synthesis of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine involves several steps, starting with the reaction of 3-ethynylbenzoic acid with thionyl chloride to form 3-ethynylbenzoyl chloride. The resulting compound is then reacted with morpholine to form the intermediate product, 4-(3-ethynylbenzoyl)-2-morpholinone. The final step involves the reaction of this intermediate with N,N-dimethylethylamine to form 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine.

Scientific Research Applications

2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been used extensively in scientific research as a tool to study the role of ROCK in various cellular processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to a variety of cellular effects. For example, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to inhibit cell migration and invasion, promote neurite outgrowth, and enhance the survival of various cell types.

properties

IUPAC Name |

[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-(3-ethynylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-14-6-5-7-15(12-14)17(20)19-10-11-21-16(13-19)8-9-18(2)3/h1,5-7,12,16H,8-11,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITFHQOGCSGEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CN(CCO1)C(=O)C2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

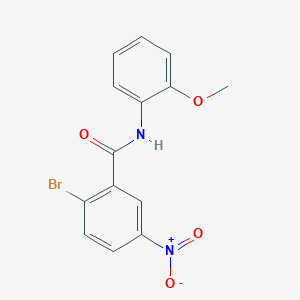

![11-(3,4-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)

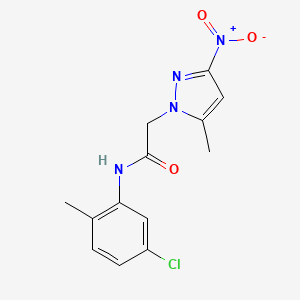

![3-[2-(5-{3-oxo-3-[3-(1-piperidinylmethyl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6075062.png)

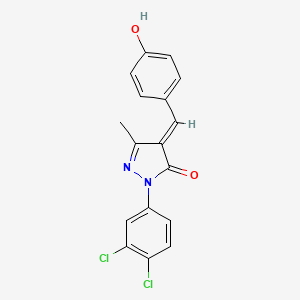

![4-[({4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6075069.png)

![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)

![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)

![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)

![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)

![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)

![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)